8-(3,4-dichlorobenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
Synthesis Analysis
While there’s no direct information on the synthesis of the exact compound, related compounds such as 1,3,8-triazaspiro[4.5]decane-2,4-diones have been synthesized via the Strecker reaction of cyanohydrin with ammonium carbonate . Another related compound, spirotetramat, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “8-(3,4-dichlorobenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione”:
Pharmacological Research
This compound has shown potential as a pharmacological agent due to its unique chemical structure. It can be used in the development of new drugs targeting specific receptors or enzymes. Its triazaspirodecane core is particularly interesting for designing molecules with high specificity and efficacy in treating various diseases .
Pesticide Development
The structural features of this compound make it a candidate for developing new pesticides. Its ability to interfere with biological pathways in pests can lead to the creation of more effective and environmentally friendly pest control solutions. This application is crucial for agriculture, where pest resistance to existing pesticides is a growing concern .
Material Science
In material science, this compound can be utilized in the synthesis of new polymers or materials with unique properties. Its stability and reactivity can be harnessed to create materials with specific mechanical, thermal, or chemical properties, which are valuable in various industrial applications .
Catalysis
The compound’s structure allows it to act as a catalyst in various chemical reactions. It can be used to accelerate reactions in organic synthesis, making processes more efficient and cost-effective. This application is particularly important in the pharmaceutical and chemical industries, where catalysis plays a critical role in manufacturing .
Biochemical Research
In biochemical research, this compound can be used as a tool to study enzyme mechanisms and interactions. Its ability to bind to specific sites on enzymes makes it useful for probing the function and structure of these biological molecules. This can lead to a better understanding of biochemical pathways and the development of new therapeutic strategies .
Environmental Science
The compound can be applied in environmental science for the detection and remediation of pollutants. Its chemical properties allow it to interact with various environmental contaminants, making it useful in developing sensors or treatment methods for pollution control. This application is vital for maintaining environmental health and safety .
Neuroscience
In neuroscience, this compound can be used to study the function of neurotransmitter receptors and neural pathways. Its ability to modulate receptor activity makes it a valuable tool for investigating the mechanisms underlying neurological disorders and developing new treatments for conditions such as depression, anxiety, and schizophrenia .
Synthetic Chemistry
The compound’s unique structure makes it a valuable intermediate in synthetic chemistry. It can be used to construct more complex molecules through various chemical reactions. This application is essential for the development of new chemical entities with potential applications in medicine, agriculture, and industry .
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, which is a type of programmed cell death involved in various pathophysiological disorders .
Mode of Action
The compound interacts with RIPK1 by binding to a deep hydrophobic pocket in the kinase. The benzyl groups of the compound are inserted into the bottom of this pocket, forming T-shaped π–π interactions with His136 . This interaction inhibits the activity of RIPK1, thereby modulating the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . By inhibiting RIPK1, the compound disrupts the downstream effects of these signals, potentially altering the course of diseases associated with necroptosis .
Pharmacokinetics
Similar compounds in its class, such as spirohydantoins, have been reported to have good pharmacokinetic properties in preclinical species .
Result of Action
The inhibition of RIPK1 by the compound can prevent the initiation of necroptosis, thereby potentially mitigating the effects of diseases associated with this form of cell death . This could include inflammatory, neurodegenerative, infectious, and malignant diseases .
properties
IUPAC Name |
8-(3,4-dichlorophenyl)sulfonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O4S/c1-2-7-21-14(22)16(19-15(21)23)5-8-20(9-6-16)26(24,25)11-3-4-12(17)13(18)10-11/h3-4,10H,2,5-9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJIBDXGGJSQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,4-Dichlorobenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
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